![molecular formula C14H10ClN3O B5571963 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Nicotinamide derivatives, including those with chloro and cyano groups, are synthesized through various chemical pathways. For instance, the synthesis of related compounds often involves steps such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with modifications depending on specific functional groups desired in the final product (Zuo, 2010). These methodologies suggest potential approaches for synthesizing 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide, leveraging the reactivity of nicotinamide as a precursor.

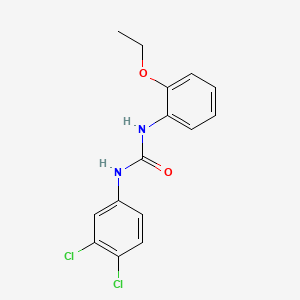

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by their ability to form hydrogen bonds and engage in π-π interactions, contributing to their stability and reactivity. Studies on similar compounds show that hydrogen bonding, such as O—H⋯N and N—H⋯O interactions, plays a crucial role in their crystal structure (Bairagi et al., 2019). Such insights can inform the molecular structure analysis of 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide, highlighting the importance of non-covalent interactions in determining its structural configuration.

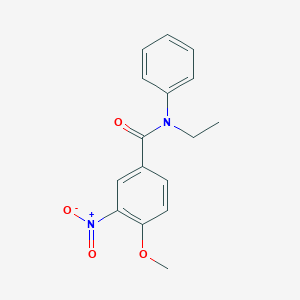

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, reflecting their chemical properties. For example, reactions involving radical cyanomethylation/arylation with acetonitrile indicate the versatility of these compounds in synthetic chemistry, facilitating the functionalization of aromatic systems (Pan et al., 2015). Such reactions are pertinent to understanding the reactivity of the cyano and chloro groups in 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide.

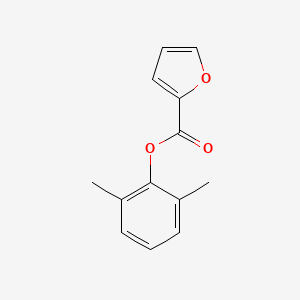

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility and melting points, are influenced by their molecular structure. For example, the formation of cocrystals with other molecules can alter their solubility and thermal stability, as observed in pharmaceutical co-crystals involving nicotinamide (Lemmerer et al., 2010). These properties are crucial for the practical application and handling of 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide.

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including reactivity and interaction with other compounds, are defined by their functional groups. The presence of a chloro group, for example, can significantly impact the compound's reactivity towards nucleophilic substitution reactions, whereas the cyano group facilitates reactions like cyanomethylation. The interaction of nicotinamide with parabens to affect solubility and permeation properties also illustrates the compound's ability to modify the chemical behavior of other molecules (Nicoli et al., 2008).

Aplicaciones Científicas De Investigación

Inhibitory Effects on Drug Metabolism

Nicotinamide derivatives have been studied for their inhibitory effects on drug metabolism by liver microsomes. These compounds modify the apparent mechanism of inhibition by other substances, demonstrating the complexity of drug interactions and the potential for nicotinamide to influence drug metabolism pathways (Sasame & Gillette, 1970).

Cellular Energy Metabolism and Cytoprotection

Nicotinamide plays a crucial role in cellular energy metabolism, impacting normal physiology and influencing oxidative stress. It modulates multiple pathways tied to cellular survival and death, making it a robust cytoprotectant in conditions like immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Herbicidal Activity

Research into N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has revealed excellent herbicidal activity against certain plant species. These findings highlight the potential for developing new herbicides based on nicotinamide derivatives (Yu et al., 2021).

Dermatological Applications

Nicotinamide has been extensively studied for its application in dermatology, including its use for nonmelanoma cancer prophylaxis, blistering disorders, and acne vulgaris. Its role in skin health underscores the versatility of nicotinamide derivatives in medical applications (Forbat et al., 2017).

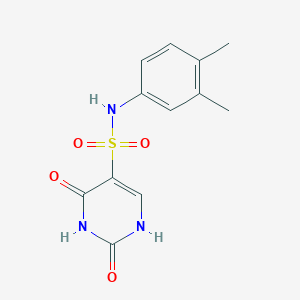

Supramolecular Chemistry

Nicotinamide is used in supramolecular chemistry to construct hydrogen-bonding networks, demonstrating its utility in the design of complex molecular structures. This has implications for materials science and pharmaceutical formulation (Halaška et al., 2013).

Molecular Structure and Pharmacological Potential

Studies on the molecular structure and pharmacological potential of nicotinamide derivatives, such as their use as apoptosis inducers and kinase inhibitors, further illustrate the broad applicability of these compounds in therapeutic development (Cai et al., 2003).

Propiedades

IUPAC Name |

2-chloro-N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-13-12(2-1-9-17-13)14(19)18-11-5-3-10(4-6-11)7-8-16/h1-6,9H,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOXRVDFKMBONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5571882.png)

![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)

![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

![5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)

![4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)

![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)

![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)

![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)